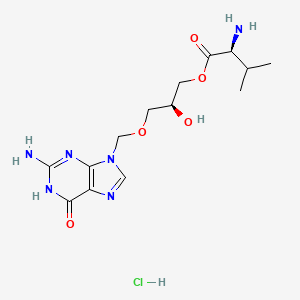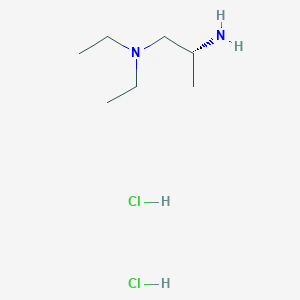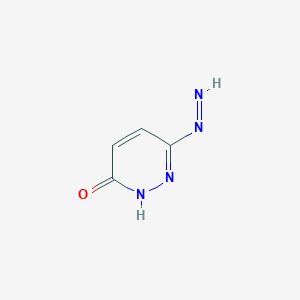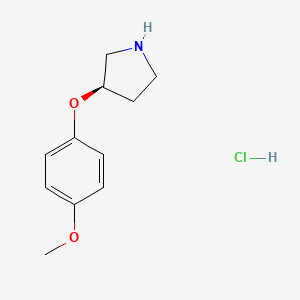
5-oxo-1H-quinoline-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-oxo-1H-quinoline-3-carbaldehyde is a heterocyclic compound with a quinoline core structure. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of both hydroxyl and aldehyde functional groups in this compound makes it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-1H-quinoline-3-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction uses flavanones or azaflavanones as starting materials, which are treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the desired quinolinecarbaldehyde . Another method involves the Reimer-Tiemann reaction, where chloroform and a strong base like sodium hydroxide (NaOH) are used to introduce the formyl group into the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale Vilsmeier-Haack reactions, optimized for yield and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
5-oxo-1H-quinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 5-Hydroxy-3-quinolinecarboxylic acid.
Reduction: 5-Hydroxy-3-quinolinemethanol.
Substitution: Various ethers or esters depending on the substituent introduced.
Applications De Recherche Scientifique
5-oxo-1H-quinoline-3-carbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-oxo-1H-quinoline-3-carbaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent bonds with biological macromolecules, affecting their function. Quinoline derivatives are known to inhibit enzymes, interact with DNA, and modulate cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
5-oxo-1H-quinoline-3-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups on the quinoline ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a valuable intermediate in organic synthesis and a promising candidate for various scientific applications.
Propriétés
Formule moléculaire |
C10H7NO2 |
|---|---|
Poids moléculaire |
173.17 g/mol |
Nom IUPAC |
5-hydroxyquinoline-3-carbaldehyde |
InChI |
InChI=1S/C10H7NO2/c12-6-7-4-8-9(11-5-7)2-1-3-10(8)13/h1-6,13H |
Clé InChI |
QXBUYGDJBCIUBX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=N2)C=O)C(=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


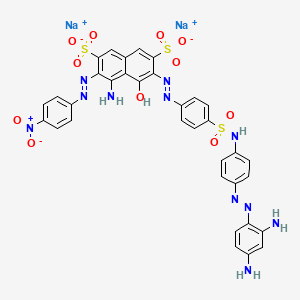

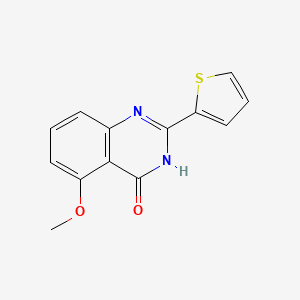
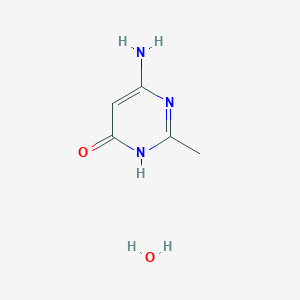
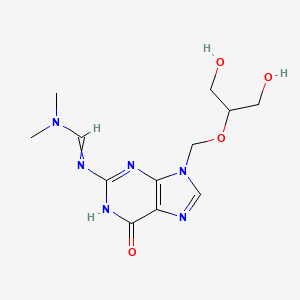
![Sodium;3-[(8-benzamido-2-hydroxynaphthalen-1-yl)diazenyl]-2-hydroxy-5-nitrobenzenesulfonate](/img/structure/B1498543.png)
![3-[(4-Chlorophenyl)iminomethyl]salicylic acid](/img/structure/B1498545.png)
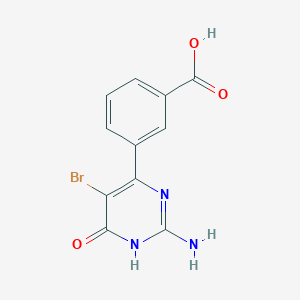
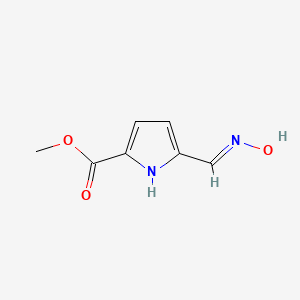
![3-Ethyl-2-[(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)methyl]-5-[2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-3-ium bromide](/img/structure/B1498559.png)
